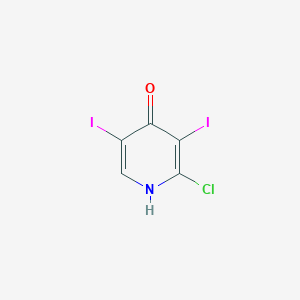
2-Chloro-3,5-diiodo-pyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-diiodo-pyridin-4-ol is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine and iodine atoms at the 2, 3, and 5 positions of the pyridine ring, respectively, and a hydroxyl group at the 4 position. It is a valuable compound in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-diiodo-pyridin-4-ol typically involves halogenation reactions. One common method includes the iodination of 2-chloro-4-hydroxypyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-diiodo-pyridin-4-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The hydroxyl group at the 4 position can be oxidized to form a ketone or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and complex aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3,5-diiodo-pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-diiodo-pyridin-4-ol involves its interaction with molecular targets through its halogen and hydroxyl groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,5-dibromo-pyridin-4-ol: Similar structure but with bromine atoms instead of iodine.
2-Chloro-3,5-difluoro-pyridin-4-ol: Contains fluorine atoms instead of iodine.
2-Chloro-3,5-diiodo-pyridine: Lacks the hydroxyl group at the 4 position.
Uniqueness
2-Chloro-3,5-diiodo-pyridin-4-ol is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridines
Properties
Molecular Formula |
C5H2ClI2NO |
|---|---|
Molecular Weight |
381.34 g/mol |
IUPAC Name |
2-chloro-3,5-diiodo-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2ClI2NO/c6-5-3(8)4(10)2(7)1-9-5/h1H,(H,9,10) |
InChI Key |
DPHOWLYOBWCRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















